molecular formula C12H14O3S B15167575 Benzoic acid, 4-[2-[(2-oxoethyl)thio]ethyl]-, methyl ester CAS No. 872674-37-8

Benzoic acid, 4-[2-[(2-oxoethyl)thio]ethyl]-, methyl ester

Cat. No.: B15167575
CAS No.: 872674-37-8
M. Wt: 238.30 g/mol
InChI Key: IKMLCGBTNTVFAR-UHFFFAOYSA-N
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Description

Benzoic acid, 4-[2-[(2-oxoethyl)thio]ethyl]-, methyl ester is an organic compound that belongs to the class of benzoic acid derivatives. This compound is characterized by the presence of a benzoic acid core with a methyl ester functional group and a thioether linkage. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-[2-[(2-oxoethyl)thio]ethyl]-, methyl ester typically involves the esterification of benzoic acid derivatives with methanol in the presence of an acid catalyst. One common method is the Fischer esterification, where benzoic acid is reacted with methanol under acidic conditions to form the methyl ester. The reaction is usually carried out under reflux to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound can involve more advanced techniques such as catalytic hydrogenation or the use of specialized reagents to enhance yield and purity. The process may also include purification steps like distillation or crystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-[2-[(2-oxoethyl)thio]ethyl]-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The thioether linkage can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like thiols or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thioethers.

Scientific Research Applications

Benzoic acid, 4-[2-[(2-oxoethyl)thio]ethyl]-, methyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the manufacture of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzoic acid, 4-[2-[(2-oxoethyl)thio]ethyl]-, methyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release benzoic acid, which can then participate in metabolic pathways. The thioether linkage may also interact with biological molecules, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, methyl ester: Lacks the thioether linkage, making it less reactive in certain chemical reactions.

    Benzoic acid, 4-methyl-, methyl ester: Contains a methyl group on the benzene ring, altering its chemical properties.

Uniqueness

Benzoic acid, 4-[2-[(2-oxoethyl)thio]ethyl]-, methyl ester is unique due to its thioether linkage, which provides additional reactivity and potential for diverse chemical transformations. This makes it a valuable compound in both research and industrial applications.

Properties

CAS No.

872674-37-8

Molecular Formula

C12H14O3S

Molecular Weight

238.30 g/mol

IUPAC Name

methyl 4-[2-(2-oxoethylsulfanyl)ethyl]benzoate

InChI

InChI=1S/C12H14O3S/c1-15-12(14)11-4-2-10(3-5-11)6-8-16-9-7-13/h2-5,7H,6,8-9H2,1H3

InChI Key

IKMLCGBTNTVFAR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CCSCC=O

Origin of Product

United States

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